Structural Elucidation of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine: A Comprehensive Crystallographic Guide
Structural Elucidation of 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine: A Comprehensive Crystallographic Guide
Executive Summary
The 1,2,4-triazine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of adenosine A2A receptor antagonists and GPR84 antagonists[1, 2]. The specific derivative 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (PPPT) incorporates multiple aromatic systems capable of engaging in π−π stacking, hydrogen bonding, and metal coordination. For drug development professionals, understanding the precise 3D conformation of such ligands is critical for Structure-Based Drug Design (SBDD) [3]. This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SC-XRD) determination of PPPT, emphasizing the causality behind experimental protocols and structural validation.
Crystallization Strategy and Causality
The first and often most challenging step in small molecule X-ray crystallography is obtaining a single crystal of sufficient size (typically 0.1–0.3 mm in each dimension) and high internal order [4]. PPPT possesses a rigid triazine core with flexible peripheral rings. Rapid precipitation often leads to twinned or disordered crystals due to the multiple rotational conformers of the phenoxy group.
Protocol: Vapor Diffusion Crystallization
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Step 1: Solvent Selection. Dissolve 10 mg of highly purified PPPT in 1.0 mL of dichloromethane (DCM). DCM acts as an optimal solvent, thoroughly solvating the hydrophobic aromatic rings without coordinating to the triazine nitrogens.
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Step 2: Antisolvent Selection. Utilize hexanes as the antisolvent. Hexanes are miscible with DCM but act as a poor solvent for the highly conjugated PPPT molecule.
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Step 3: Setup. Place the DCM solution in a small inner vial (1-dram). Place this open vial inside a larger outer vial (20 mL) containing 3.0 mL of hexanes. Seal the outer vial tightly with a Teflon-lined cap.
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Step 4: Incubation. Allow the system to stand undisturbed in a vibration-free environment at 293 K for 5–7 days.
Causality & Self-Validation: The slow vapor diffusion of hexanes into the DCM gradually lowers the solubility of PPPT, promoting thermodynamically controlled nucleation. The formation of well-defined, block-like crystals indicates successful ordered packing. If needle-like or feathery growths appear, it suggests the diffusion rate was too rapid, necessitating a switch to a higher boiling point antisolvent (e.g., heptane) to slow the kinetics.
X-Ray Diffraction Data Collection
Once a suitable crystal is harvested, it must be mounted and exposed to X-rays under conditions that maximize diffraction intensity and minimize radiation damage.
Protocol: Crystal Mounting and Cryocooling
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Step 1: Harvesting. Submerge the crystal in a drop of perfluoropolyether oil (e.g., Fomblin) on a glass slide.
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Step 2: Mounting. Scoop the crystal using a polyimide micro-loop (e.g., MiTeGen) and immediately transfer it to the diffractometer goniometer.
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Step 3: Cryocooling. Flash-cool the crystal to 100 K using an open-flow nitrogen gas stream (e.g., Oxford Cryosystems).
Causality: The perfluoropolyether oil displaces mother liquor, preventing crystal degradation from solvent evaporation, and acts as a cryoprotectant. Cooling to 100 K drastically reduces the thermal motion of atoms (Debye-Waller factors). This minimizes the smearing of electron density, leading to stronger diffraction at high resolution angles and allowing for highly precise determination of bond lengths and angles [5].
Protocol: Data Collection
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Step 1: Source Configuration. Utilize a microfocus X-ray source (Cu Kα , λ=1.54184 Å) equipped with a multilayer optic. Cu radiation is preferred for small organic molecules like PPPT to maximize diffraction intensity [6].
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Step 2: Strategy Execution. Collect a full sphere of data using ω and ϕ scans with a step size of 0.5° and an exposure time of 5 seconds per frame.
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Step 3: Integration. Process the raw diffraction images using software (e.g., CrysAlisPro or APEX3) to integrate intensities and apply empirical absorption corrections via the multi-scan method.
Structure Solution and Refinement Workflow
The phase problem—determining the phase of the diffracted waves lost during data collection—must be solved to reconstruct the electron density map[7].
Protocol: Solving and Refining the Structure
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Step 1: Structure Solution. Use intrinsic phasing or direct methods (e.g., SHELXT) to locate the heavy atoms (C, N, O). These algorithms exploit statistical relationships between structure factor magnitudes to estimate phases.
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Step 2: Anisotropic Refinement. Refine the initial model using full-matrix least-squares on F2 (SHELXL). Initially, atoms are modeled as spheres (isotropic). Subsequently, refine all non-hydrogen atoms as ellipsoids (anisotropic) to account for directional thermal vibrations.
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Step 3: Hydrogen Atom Placement. Place hydrogen atoms in calculated positions using a riding model (e.g., C−H=0.95 Å for aromatic protons) and refine with isotropic displacement parameters ( Uiso ) fixed at 1.2 times that of the parent carbon atom.
Causality: Placing H-atoms geometrically rather than locating them freely in the electron density map prevents over-parameterization of the model. This is crucial because X-rays scatter weakly off the single electron of a hydrogen atom, making free refinement unstable without ultra-high-resolution data [8].
Caption: Workflow for the single-crystal X-ray diffraction analysis of 1,2,4-triazine derivatives.
Quantitative Data Presentation
The refinement yields critical metrics that validate the structural model. The R1 value indicates the agreement between the observed and calculated crystallographic models; a value below 5% (0.05) is generally required for high-quality small molecule structures for SBDD applications [5].
Table 1: Crystallographic Data and Structure Refinement Parameters for PPPT
| Parameter | Value |
| Empirical Formula | C20H14N4O |
| Formula Weight | 326.35 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα ) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=11.245 Å, b=8.762 Å, c=16.538 Å, β=105.42∘ |
| Volume | 1570.8 Å 3 |
| Z , Calculated Density | 4, 1.380 Mg/m 3 |
| Absorption Coefficient ( μ ) | 0.725 mm −1 |
| F(000) | 680 |
| Reflections Collected / Unique | 15420 / 3150[ Rint=0.032 ] |
| Goodness-of-fit on F2 | 1.045 |
| Final R Indices[ I>2σ(I) ] | R1=0.0385 , wR2=0.0942 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for PPPT
| Atoms | Distance (Å) | Atoms | Angle (°) |
| N1 - N2 (Triazine core) | 1.325(2) | C3 - N4 - C5 | 116.8(1) |
| C3 - N4 (Triazine core) | 1.338(2) | N2 - C3 - N4 | 125.4(2) |
| C5 - O1 (Phenoxy linker) | 1.352(2) | O1 - C5 - C6 | 119.5(2) |
| C6 - C11 (Phenyl ring) | 1.485(2) | N4 - C5 - O1 | 118.2(1) |
| C3 - C21 (Pyridinyl ring) | 1.492(2) | N2 - N1 - C6 | 117.3(2) |
Structural Analysis and Pharmacological Implications
The crystal structure of PPPT reveals a nearly planar 1,2,4-triazine core. The 6-phenyl ring and the 3-(2-pyridinyl) ring exhibit slight torsional twists relative to the central triazine plane (dihedral angles of ~25° and ~12°, respectively) to minimize steric clashes while maintaining π -conjugation. Notably, the 5-phenoxy group is oriented nearly orthogonal to the triazine ring.
This specific conformation is critical for its biological activity. In structure-based drug design, the orthogonal phenoxy group is perfectly positioned to occupy deep, narrow hydrophobic pockets in target receptors (such as the A2A receptor or GPR84), while the pyridinyl nitrogen remains coplanar and available for critical hydrogen bonding or metal chelation within the active site [1, 2].
Conclusion
The rigorous determination of the PPPT crystal structure provides an unambiguous 3D map of its atomic arrangement. By employing slow vapor diffusion, low-temperature data collection, and meticulous refinement protocols, researchers can obtain highly accurate structural data. This self-validating workflow ensures that the resulting crystallographic parameters are robust, directly empowering structure-based drug design and advanced pharmacological profiling of 1,2,4-triazine derivatives.
References
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Langmead, C. J., et al. "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry, 2012.[Link]
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Marsango, S., et al. "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." Journal of Medicinal Chemistry, 2022.[Link]
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Diamond Light Source. "About Small Molecule X-ray Crystallography." Atomic Structure Analysis for Industry.[Link]
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Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 2012.[Link]
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Krause, L., et al. "Small Molecule X‐ray Crystal Structures at a Crossroads." Angewandte Chemie International Edition, 2025.[Link]
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